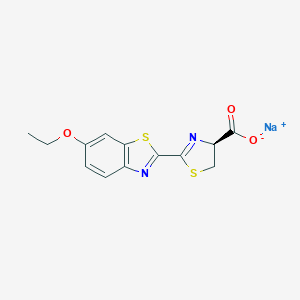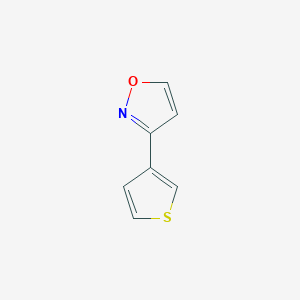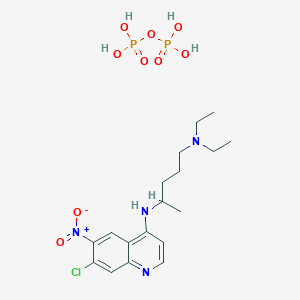![molecular formula C6H4ClN3O B034283 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-75-2](/img/structure/B34283.png)
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoxazolo[4,5-d]pyridazine, which is known for its biological activities such as antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is not fully understood. However, studies have suggested that it may exert its biological activities by targeting specific enzymes or signaling pathways. For example, the antitumor activity of this compound may be attributed to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The antiviral activity may be due to its ability to inhibit the viral DNA polymerase enzyme. The anti-inflammatory effects may be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated its antitumor activity in xenograft models of human breast cancer and its anti-inflammatory effects in animal models of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent biological activities, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may hinder its clinical application.
Orientations Futures
There are several future directions for the research on 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One direction is to investigate its mechanism of action in more detail, particularly in relation to its antitumor and antiviral activities. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its suitability for clinical use. Additionally, the development of analogs of this compound with improved biological activities and pharmacokinetic properties may be a promising avenue for drug development.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazol-5-amine with 4-chloropyridazine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been investigated in various studies. One study reported that this compound has potent antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that it has antiviral activity against human cytomegalovirus by inhibiting viral DNA replication. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
Numéro CAS |
106584-75-2 |
|---|---|
Formule moléculaire |
C6H4ClN3O |
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
4-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-4(11-10-3)2-8-9-6(5)7/h2H,1H3 |
Clé InChI |
NCPVRJMRLUETIT-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
SMILES canonique |
CC1=NOC2=CN=NC(=C12)Cl |
Synonymes |
Isoxazolo[4,5-d]pyridazine, 4-chloro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



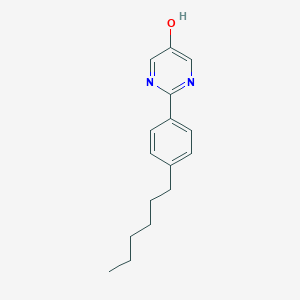
![Cucurbit[7]uril](/img/structure/B34203.png)

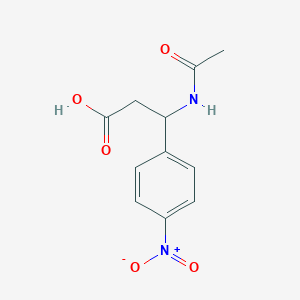

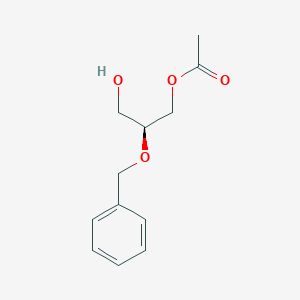

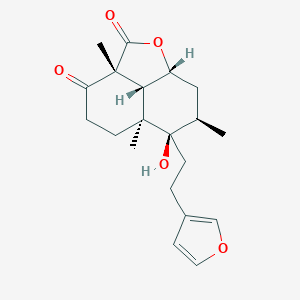

![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
